Chemical structure and properties of Netupitant
Chemical structure and properties of Netupitant
An In-depth Technical Guide to the Chemical Structure and Properties of Netupitant
Introduction
Netupitant is a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] It is a crucial component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV), a significant side effect of many cancer treatments.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical pharmacology of Netupitant, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
Netupitant is an achiral molecule, a monocarboxylic acid amide, and is classified as an organofluorine compound, an aminopyridine, a member of toluenes, and both an N-alkylpiperazine and a N-arylpiperazine.[2][4][5] Its structure is formally derived from the condensation of the carboxy group of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid with the secondary amino group of N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[4]
Table 1: Chemical Identifiers for Netupitant
| Identifier | Value | Reference |
| IUPAC Name | 2-[3,5-Bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]propanamide | [1][4] |
| SMILES | Cc1ccccc1c2cc(ncc2N(C)C(=O)C(C)(C)c3cc(cc(c3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | [1] |
| InChI Key | WAXQNWCZJDTGBU-UHFFFAOYSA-N | [1] |
| CAS Number | 290297-26-6 | [1] |
| Molecular Formula | C₃₀H₃₂F₆N₄O | [1] |
| PubChem CID | 6451149 | [1] |
| DrugBank ID | DB09048 | [1] |
Physicochemical and Pharmacokinetic Properties
Netupitant is a white to beige powder. Its pharmacokinetic profile is characterized by a long half-life, extensive metabolism, and high protein binding.[1][6]
Table 2: Physicochemical and Pharmacokinetic Properties of Netupitant
| Property | Value | Reference |
| Molecular Weight | 578.603 g·mol⁻¹ | [1] |
| Solubility | DMSO: 2 mg/mL (clear) | |
| Bioavailability | >60% (estimated) | [1] |
| Protein Binding | >99% | [1][6] |
| Metabolism | Primarily hepatic, via CYP3A4 and to a lesser extent by CYP2D6 and CYP2C9. | [1][6] |
| Biological Half-life | Approximately 88 hours | [1] |
| Excretion | Primarily via feces (>85%) | [1][7] |
Mechanism of Action and Signaling Pathway
Netupitant exerts its antiemetic effect by selectively antagonizing the neurokinin-1 (NK1) receptor.[1][8] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide implicated in the vomiting reflex, particularly the delayed phase of CINV.[1][9] SP is found in vagal afferent neurons that innervate the brainstem's nucleus tractus solitarii and the chemoreceptor trigger zone in the area postrema.[1]
The NK1 receptor is a G-protein coupled receptor (GPCR).[9][10] Upon binding of Substance P, the NK1 receptor primarily activates Gq and Gs heterotrimeric G-proteins.[9][10] This activation initiates downstream signaling cascades, leading to the generation of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which ultimately results in the physiological response of emesis.[9][11] Netupitant competitively binds to the NK1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling pathway.[1][12]
Clinical Pharmacology and Metabolism
Netupitant is administered orally, often in a fixed-dose combination with palonosetron, a 5-HT3 receptor antagonist, to provide broad protection against CINV.[1][13][14]
Absorption: Netupitant is rapidly absorbed after oral administration.[7]
Distribution: It is highly bound to plasma proteins (>99%).[1][6] Studies using positron emission tomography (PET) have shown that Netupitant effectively crosses the blood-brain barrier and achieves high receptor occupancy (≥90%) in key brain regions at clinically relevant doses.[7]
Metabolism: Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][6] This process yields three main pharmacologically active metabolites: desmethyl-netupitant (M1), netupitant N-oxide (M2), and hydroxy-netupitant (M3).[1] As a moderate inhibitor of CYP3A4 itself, Netupitant has the potential for drug-drug interactions with other substrates of this enzyme.[14]
Excretion: The elimination of Netupitant and its metabolites is predominantly through the hepatic/biliary route, with over 85% excreted in the feces.[1][7] Renal excretion plays a minor role.[7]
Experimental Protocols
The characterization of Netupitant's binding affinity and functional antagonism at the NK1 receptor is typically performed using in vitro assays. A representative experimental protocol for determining the binding affinity via a competitive radioligand binding assay is detailed below.
Protocol: NK1 Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of Netupitant for the human NK1 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.
-
Competitor: Netupitant (test compound).
-
Positive Control: A known potent NK1 antagonist (e.g., Aprepitant).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail and Microplates (e.g., 96-well).
-
Filtration Apparatus with glass fiber filters.
Methodology:
-
Membrane Preparation: Culture the NK1-HEK293 cells and harvest. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of Netupitant (serial dilutions).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Netupitant concentration. Determine the IC₅₀ (the concentration of Netupitant that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Netupitant is a well-characterized, potent, and selective NK1 receptor antagonist with a pharmacokinetic profile that makes it highly suitable for the prevention of chemotherapy-induced nausea and vomiting. Its mechanism of action, centered on the blockade of the Substance P-mediated signaling pathway in the central nervous system, is well-established. The data presented in this guide underscore its chemical and pharmacological properties, providing a foundational resource for researchers and clinicians in the field of oncology and supportive care.
References
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. SmallMolecules.com | Netupitant (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]
- 3. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gsrs-dev-public.ncats.io [gsrs-dev-public.ncats.io]
- 6. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netupitant PET imaging and ADME studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 13. Netupitant; palonosetron | C47H56F6N6O2 | CID 78759283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Netupitant/Palonosetron Monograph for Professionals - Drugs.com [drugs.com]
